Arpromidine: A Technical Guide to its Histamine H2 Receptor Binding Affinity
Arpromidine: A Technical Guide to its Histamine H2 Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arpromidine is a potent and selective agonist for the histamine (B1213489) H2 receptor. Structurally distinct from histamine, it features a pheniramine-like moiety, which contributes to its high affinity and potency. This technical guide provides an in-depth overview of the binding characteristics of arpromidine at the histamine H2 receptor, including quantitative data, experimental methodologies, and relevant signaling pathways.
Quantitative Data: Potency and Affinity of Arpromidine
Direct radioligand binding affinity data, such as the inhibition constant (Ki) from competitive binding assays, for arpromidine is not extensively reported in publicly available literature. However, its high potency as an H2 receptor agonist has been well-characterized through functional assays, which provide a strong indication of its binding affinity. The following table summarizes the key quantitative data for arpromidine's interaction with the histamine H2 receptor.
| Parameter | Value | Species/Tissue | Description |
| pD2 | 8.0 | Guinea Pig Atrium | This value represents the negative logarithm of the EC50 (the molar concentration of an agonist that produces 50% of the maximal possible effect). A pD2 of 8.0 indicates that arpromidine is a highly potent agonist, approximately 100 times more potent than histamine in this functional assay.[1] |
| pA2 (for antagonist) | 6.84 | Human Neutrophils | This value represents the negative logarithm of the molar concentration of an antagonist (famotidine) that necessitates a two-fold increase in the agonist (arpromidine) concentration to produce the same response. This demonstrates the competitive nature of the interaction at the H2 receptor.[2] |
Experimental Protocols
Radioligand Competition Binding Assay for the Histamine H2 Receptor
Objective: To determine the binding affinity (Ki) of arpromidine for the histamine H2 receptor by measuring its ability to displace a known radiolabeled antagonist, such as [³H]-tiotidine.
Materials:
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Receptor Source: Membranes prepared from cells stably expressing the human histamine H2 receptor (e.g., CHO or HEK293 cells) or from tissues known to express the H2 receptor (e.g., guinea pig cerebral cortex).
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Radioligand: [³H]-tiotidine (a potent H2 antagonist).
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Non-labeled Ligand (Competitor): Arpromidine hydrochloride.
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Non-specific Binding Control: A high concentration of a non-radiolabeled H2 antagonist (e.g., 10 µM tiotidine (B1662263) or cimetidine).
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Assay Buffer: 50 mM Tris-HCl, pH 7.4.
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Incubation Plates: 96-well polypropylene (B1209903) plates.
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Filtration System: Cell harvester and glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in polyethylenimine (PEI) to reduce non-specific binding.
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Scintillation Cocktail
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Liquid Scintillation Counter
Procedure:
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Membrane Preparation:
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Culture cells expressing the H2 receptor to a sufficient density.
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Harvest the cells and homogenize in ice-cold lysis buffer.
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Centrifuge the homogenate to pellet the membranes.
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Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.
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Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).
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Assay Setup:
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In a 96-well plate, set up the following in triplicate for each concentration of arpromidine:
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Total Binding: Receptor membranes, [³H]-tiotidine, and assay buffer.
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Non-specific Binding: Receptor membranes, [³H]-tiotidine, and a high concentration of non-labeled tiotidine.
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Competition Binding: Receptor membranes, [³H]-tiotidine, and varying concentrations of arpromidine.
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The final assay volume is typically 250 µL.
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The concentration of [³H]-tiotidine should be close to its Kd for the H2 receptor.
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Incubation:
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Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
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Filtration:
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Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester.
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Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
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Quantification:
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Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate.
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Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
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Data Analysis:
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Calculate the specific binding by subtracting the non-specific binding from the total binding.
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Plot the percentage of specific binding as a function of the logarithm of the arpromidine concentration.
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Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of arpromidine that inhibits 50% of the specific binding of [³H]-tiotidine).
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Calculate the Ki value for arpromidine using the Cheng-Prusoff equation:
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Ki = IC50 / (1 + [L]/Kd)
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Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
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Signaling Pathways and Experimental Workflows
Histamine H2 Receptor Signaling Pathway
The histamine H2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. Activation of the H2 receptor by an agonist like arpromidine initiates a cascade that leads to the production of cyclic AMP (cAMP), a key second messenger.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the logical flow of a competitive radioligand binding assay to determine the binding affinity of arpromidine.
References
- 1. Synthesis and in vitro pharmacology of arpromidine and related phenyl(pyridylalkyl)guanidines, a potential new class of positive inotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of histamine H2-receptors in human neutrophils with a series of guanidine analogues of impromidine. Are cell type-specific H2-receptors involved in the regulation of NADPH oxidase? - PubMed [pubmed.ncbi.nlm.nih.gov]
